molecular formula C18H14O4 B8687867 3,4-Dibenzyloxycyclobut-3-ene-1,2-dione

3,4-Dibenzyloxycyclobut-3-ene-1,2-dione

Cat. No.: B8687867
M. Wt: 294.3 g/mol
InChI Key: CJEMPPHWLBOPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dibenzyloxycyclobut-3-ene-1,2-dione is a derivative of squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione), where the hydroxyl groups at the 3- and 4-positions are substituted with benzyloxy (-OCH₂C₆H₅) moieties . Squaric acid derivatives are characterized by their planar cyclobutene dione core, which exhibits strong electron-withdrawing properties and unique reactivity. The benzyloxy groups in this compound enhance lipophilicity and steric bulk, making it valuable as a synthetic intermediate in organic chemistry and pharmaceutical research.

Properties

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

3,4-bis(phenylmethoxy)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C18H14O4/c19-15-16(20)18(22-12-14-9-5-2-6-10-14)17(15)21-11-13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

CJEMPPHWLBOPGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=O)C2=O)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional diversity of squaric acid derivatives is exemplified by substitutions at the 3,4-positions. Below is a detailed comparison of 3,4-dibenzyloxycyclobut-3-ene-1,2-dione with key analogs:

Substituent Effects on Physical and Chemical Properties

Compound Name Substituents Molecular Weight Melting Point (°C) Key Properties Applications
3,4-Dibenzyloxycyclobutene-dione Benzyloxy (-OCH₂C₆H₅) ~316.3* Not reported High lipophilicity, steric bulk Potential precursor for bioactive molecules
3,4-Diethoxycyclobutene-dione Ethoxy (-OCH₂CH₃) 172.16 Not reported Moderate polarity, soluble in ethanol Anti-leishmanial drug synthesis
3,4-Diisopropoxycyclobutene-dione Isopropoxy (-OCH(CH₃)₂) 198.22 43–45 Low melting point, crystalline solid Intermediate for squaramides
3,4-Diaminocyclobutene-dione Amino (-NH₂) 128.09 Not reported High nucleophilicity, polar NMDA receptor antagonists
3,4-Dibutoxycyclobutene-dione Butoxy (-OCH₂CH₂CH₂CH₃) 228.25 Not reported High lipophilicity, liquid at RT Commercial reagent

*Estimated based on squaric acid (C₄H₂O₄) and benzyloxy group (C₇H₇O) contributions.

Key Observations:
  • Lipophilicity: Benzyloxy and butoxy derivatives exhibit higher lipophilicity than ethoxy or amino analogs, impacting solubility and membrane permeability in drug design.
  • Reactivity: Amino-substituted derivatives (e.g., 3,4-diaminocyclobutene-dione) are more nucleophilic, enabling rapid conjugation with electrophiles , whereas alkoxy-substituted variants (e.g., diethoxy, diisopropoxy) are typically used in stepwise syntheses of squaramides .
  • Thermal Stability : The diisopropoxy derivative’s low melting point (43–45°C) suggests lower thermal stability compared to sterically hindered analogs like dibenzyloxy .

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